molecular formula C8H16O4 B13874326 5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxan-5-ol CAS No. 127205-14-5

5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxan-5-ol

Cat. No.: B13874326
CAS No.: 127205-14-5
M. Wt: 176.21 g/mol
InChI Key: WSYASTJBWWUIEU-UHFFFAOYSA-N
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Description

5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxan-5-ol is an organic compound with a unique structure that includes a dioxane ring substituted with a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxan-5-ol typically involves the reaction of 2,2-dimethyl-1,3-dioxane-5,5-diol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic addition of the hydroxy group to the ethylene oxide, forming the hydroxyethyl-substituted product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as potassium hydroxide, can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxan-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products

    Oxidation: 5-(2-Carboxyethyl)-2,2-dimethyl-1,3-dioxan-5-ol.

    Reduction: this compound.

    Substitution: 5-(2-Haloethyl)-2,2-dimethyl-1,3-dioxan-5-ol.

Scientific Research Applications

5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxan-5-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxan-5-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyethyl group can form hydrogen bonds with various biomolecules, while the dioxane ring provides a hydrophobic environment that can stabilize the compound in different settings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxan-5-ol is unique due to its dioxane ring structure, which imparts specific chemical properties that are not found in other similar compounds. This uniqueness makes it valuable in applications where stability and specific interactions are required.

Properties

CAS No.

127205-14-5

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxan-5-ol

InChI

InChI=1S/C8H16O4/c1-7(2)11-5-8(10,3-4-9)6-12-7/h9-10H,3-6H2,1-2H3

InChI Key

WSYASTJBWWUIEU-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(CO1)(CCO)O)C

Origin of Product

United States

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